molecular formula C10H12BrClN2O B13546945 4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride CAS No. 1177352-87-2

4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride

Cat. No.: B13546945
CAS No.: 1177352-87-2
M. Wt: 291.57 g/mol
InChI Key: JPUDKHNDZLOKRX-UHFFFAOYSA-N
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Description

4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group at the fourth position and a bromophenyl group at the first position of the pyrrolidinone ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with 4-aminobutyric acid in the presence of a reducing agent to form the intermediate 4-amino-1-(2-bromophenyl)pyrrolidin-2-one. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydrolyzed products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride can be compared with other similar compounds, such as:

    4-Amino-1-(4-bromophenyl)pyrrolidin-2-one: This compound has a similar structure but with the bromine atom at the fourth position of the phenyl ring.

    4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom at the second position of the phenyl ring.

    4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one: This compound has a fluorine atom instead of a bromine atom at the second position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its chemical and biological properties.

Properties

1177352-87-2

Molecular Formula

C10H12BrClN2O

Molecular Weight

291.57 g/mol

IUPAC Name

4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C10H11BrN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H

InChI Key

JPUDKHNDZLOKRX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Br)N.Cl

Origin of Product

United States

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